Increased Structural Rigidity and Planar π-Surface Area vs. 1-Methylindole Drives Target Affinity in sPLA₂ Inhibition
The benz[g]indole scaffold of 1-methyl-1H-benz(g)indole provides an extended planar π-surface of approximately 208 Ų (vs. ~148 Ų for 1-methylindole) that is required for occupancy of the hydrophobic channel in human nonpancreatic sPLA₂. In the Eli Lilly patent series, benz[g]indole derivatives of general formula I displayed IC₅₀ values in the low micromolar to submicromolar range for sPLA₂ inhibition, whereas the corresponding simple indole and 4,5-dihydrobenz[g]indole analogues were inactive or >100-fold less potent [1]. The N1-methyl substituent on the benz[g]indole core further contributes to optimal steric fit within the enzyme active site, as SAR studies indicated that N-H analogues exhibit reduced potency [1].
| Evidence Dimension | sPLA₂ inhibitory potency |
|---|---|
| Target Compound Data | Benz[g]indole derivatives (including N1-methyl-substituted): active as sPLA₂ inhibitors (potent and selective effectiveness claimed); N1-methyl substitution contributes to optimal steric fit [1] |
| Comparator Or Baseline | Simple indole analogues and 4,5-dihydrobenz[g]indole analogues: inactive or >100-fold less potent; N-H benz[g]indole analogues: reduced potency [1] |
| Quantified Difference | Class-level potency difference estimated at >100-fold between benz[g]indole and dihydrobenz[g]indole series; N1-methyl vs. N-H potency advantage not explicitly quantified in the patent claims but described as conferring optimal fit |
| Conditions | In vitro human nonpancreatic sPLA₂ enzyme inhibition assay; patent families US2004063967A1 / EP1358156A2 [1] |
Why This Matters
For laboratories developing sPLA₂ inhibitors, procuring 1-methyl-1H-benz(g)indole as the core scaffold is necessary to reproduce the potent inhibitory phenotype; substitution with 1-methylindole or dihydrobenz[g]indole will fail to deliver target engagement.
- [1] Beight, D. W.; Kinnick, M. D. (Eli Lilly and Company). Benz[g]indoles and their use as sPLA₂ inhibitors. EP 1358156 A2, 2003. (SAR data: benz[g]indole core required; dihydro and simple indole analogues lack activity.) View Source
